Prajmalium

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

概要

説明

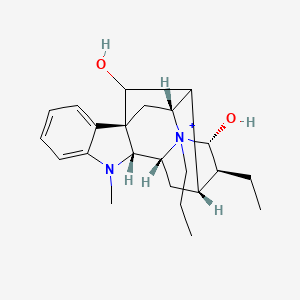

プラジマリウムは、N-プロピルアジュマリン酒石酸水素塩としても知られており、Ia群抗不整脈薬です。これは、ラウオルフィア・セルペンティナ植物の根から抽出された天然アルカロイドであるアジュマリンの半合成誘導体です。 プラジマリウムは、1970年代から、冠動脈疾患、狭心症、発作性頻脈、Wolff-Parkinson-White症候群など、さまざまな心臓不整脈の治療に使用されてきました .

準備方法

合成経路と反応条件

プラジマリウムは、一連の化学反応によってアジュマリンから合成されます。このプロセスは、アジュマリンをクロロホルムに溶解し、次にアリル臭化物を添加することから始まります。反応混合物を室温で24時間静置すると、N-(b)-アリル-アジュマリニウム臭化物が生成されます。 この中間体を次に炭酸水素ナトリウムとクロロホルムで処理し、続いてアセトン中の酒石酸を添加してN-(b)-n-プロピル-アジュマリニウム酒石酸水素塩を得ます .

工業的生産方法

プラジマリウムの工業的生産は、同様の合成経路を用いますが、より大規模に行われます。このプロセスは、より高い収率と純度を実現するために最適化されており、化合物が医薬品基準を満たしていることを保証しています。 最終生成物は通常、エタノールとエーテルの混合物から再結晶化して、純粋なプラジマリウム酒石酸塩を得ます .

化学反応の分析

反応の種類

プラジマリウムは、酸化、還元、置換など、さまざまな化学反応を受けます。これらの反応は、その合成や薬理作用を高めるための改変に不可欠です。

一般的な試薬と条件

酸化: 過マンガン酸カリウムや過酸化水素などの一般的な酸化剤を使用して、プラジマリウムを酸化することができます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して、プラジマリウムを還元します。

生成される主な生成物

これらの反応から生成される主な生成物には、さまざまなプラジマリウム誘導体が含まれ、これらの誘導体は異なる薬理作用を示す場合があります。 たとえば、ハロゲン化誘導体は、抗不整脈作用が強化されている可能性があります .

科学研究の応用

プラジマリウムは、さまざまな分野における応用に関して広く研究されています。

科学的研究の応用

Prajmalium has been extensively studied for its applications in various fields:

作用機序

プラジマリウムは、心臓細胞内のイオンチャネル、特にナトリウムチャネルとカリウムチャネルを調節することによって作用を発揮します。この調節は心臓の電気的活動を安定させ、異常な心拍リズムを防ぎます。プラジマリウムは心臓組織の不応期を延長し、不整脈の発生と重症度を軽減します。 これは、しばしば異常な心拍リズムの開始と維持に関与する、急速に脱分極する細胞に対して選択的な親和性を示します .

類似の化合物との比較

プラジマリウムは、ジソピラミドやキニーネなどの他のIa群抗不整脈薬と比較されます。 これらの化合物はすべて同様の作用機序を共有していますが、プラジマリウムは、より高いバイオアベイラビリティと急速に脱分極する細胞に対する選択的な親和性を持つため、独特です . このため、特定の種類の不整脈の治療に特に効果的です。

類似の化合物のリスト

類似化合物との比較

Prajmalium is compared with other class Ia antiarrhythmic agents, such as disopyramide and quinidine. While all these compounds share similar mechanisms of action, this compound is unique due to its higher bioavailability and selective affinity for rapidly depolarizing cells . This makes it particularly effective in treating specific types of arrhythmias.

List of Similar Compounds

特性

分子式 |

C23H33N2O2+ |

|---|---|

分子量 |

369.5 g/mol |

IUPAC名 |

(1S,9R,10R,12R,13S,14R,16R,18S)-13-ethyl-8-methyl-15-propyl-8-aza-15-azoniahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol |

InChI |

InChI=1S/C23H33N2O2/c1-4-10-25-17-11-14(13(5-2)22(25)27)19-18(25)12-23(21(19)26)15-8-6-7-9-16(15)24(3)20(17)23/h6-9,13-14,17-22,26-27H,4-5,10-12H2,1-3H3/q+1/t13-,14-,17+,18+,19?,20-,21-,22+,23-,25?/m0/s1 |

InChIキー |

UAUHEPXILIZYCU-FKWBDHECSA-N |

異性体SMILES |

CCC[N+]12[C@@H]3C[C@@H]([C@@H]([C@H]1O)CC)C4[C@H]2C[C@]5([C@H]3N(C6=CC=CC=C65)C)[C@H]4O |

正規SMILES |

CCC[N+]12C3CC(C(C1O)CC)C4C2CC5(C3N(C6=CC=CC=C65)C)C4O |

同義語 |

Bitartrate, Prajmaline Bitartrate, Prajmalium N-Propylajmaline Neo Gilurytmal Neo-Gilurytmal NeoGilurytmal Prajmaline Prajmaline Bitartrate Prajmalium Prajmalium Bitartrate |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。